DNP-DL-methionine sulfone

Beschreibung

Significance of Methionine Oxidation in Biological Systems and Research Context

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). This oxidation primarily targets the sulfur atom in methionine's side chain. The oxidation of methionine is not merely a random event of cellular damage; it plays a significant role in various biological processes. In some instances, the oxidation of methionine residues can protect other, more critical amino acids from oxidative damage, effectively acting as an antioxidant.

The initial, reversible oxidation of methionine yields methionine sulfoxide (B87167). This process is a post-translational modification, meaning it occurs after the protein has been synthesized. researchgate.net The conversion to methionine sulfoxide can be reversed by a family of enzymes known as methionine sulfoxide reductases (Msrs), which are found in most aerobic organisms. This reversible oxidation-reduction cycle suggests a role for methionine in cellular regulation and signaling, analogous to other well-known modifications like phosphorylation. Alterations in the balance between methionine and methionine sulfoxide have been linked to aging and various diseases.

Methionine Sulfone as an Irreversible Oxidative Post-Translational Modification

While the oxidation of methionine to methionine sulfoxide is reversible, a further oxidation step can occur, leading to the formation of methionine sulfone. researchgate.net This second oxidation is generally considered irreversible in biological systems. researchgate.net The formation of methionine sulfone requires stronger oxidizing agents compared to the initial oxidation to the sulfoxide.

Historical and Current Role of Dinitrophenyl (DNP) Tagging in Biochemical Analysis

Dinitrophenyl (DNP) tagging is a long-standing and valuable technique in biochemical analysis. Historically, the synthesis of DNP-amino acid derivatives has been documented since the mid-20th century. acs.org The dinitrophenyl group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. synabs.be This property has made DNP a crucial tool in immunology and for the development of immunoassays. synabs.becaymanchem.com

One of the key advantages of DNP is that it is not naturally found in biological tissues. synabs.be This makes it an excellent control and a highly specific tag for a variety of analytical applications. synabs.be In modern biochemistry, DNP tagging is used for:

Immunoassays: Anti-DNP antibodies are widely used to detect and quantify DNP-labeled molecules in techniques like ELISA and Western blotting. synabs.be

Detection of Oxidative Damage: DNP derivatives can be used to visualize and localize sites of oxidative damage in tissues. synabs.be

Biotin-Free Systems: DNP serves as an alternative to biotin (B1667282) in assays where biotin-free systems are necessary. synabs.be

The combination of DNP tagging with a modified amino acid like methionine sulfone creates a specific probe for studying the consequences of irreversible protein oxidation.

Chemical and Physical Properties

Below are tables detailing the properties of DNP-DL-methionine sulfone and its parent compound, DL-methionine sulfone.

This compound

| Property | Value | Source |

| Molecular Formula | C11H13N3O8S | daicelchiral.com |

| Molecular Weight | 347.301 g/mol | daicelchiral.com |

| IUPAC Name | 2-(2,4-dinitroanilino)-4-methylsulfonylbutanoic acid | |

| CAS Number | 16068-18-1 |

DL-methionine sulfone

| Property | Value | Source |

| Molecular Formula | C5H11NO4S | |

| Molecular Weight | 181.21 g/mol | |

| Synonym | DL-2-Amino-4-(methylsulfonyl)butanoic acid | |

| CAS Number | 820-10-0 | |

| Melting Point | ~250 °C (decomposes) |

Chromatographic Data for this compound

The following table presents data from a chiral chromatography application for the separation of this compound enantiomers.

| Parameter | Value |

| Column | CHIRALPAK® ZWIX(+) |

| Mobile Phase | 50mM formic acid + 25mM diethylamine (B46881) in methanol (B129727) / tetrahydrofuran (B95107) / water = 49 / 49 / 2 |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Detection | UV-VIS 254 nm |

| Elution Order (Rt) | Peak 1: 3.6 min, Peak 2: 4.2 min |

| Alpha Value | 1.29 |

| Resolution | 3.05 |

| Data sourced from Daicel Chiral Application Search. |

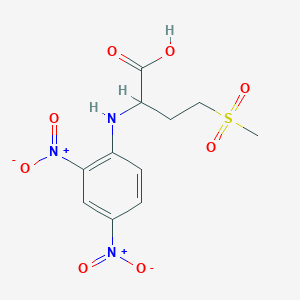

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dinitroanilino)-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O8S/c1-23(21,22)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPFJKADCNQPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization Strategies for Dnp Dl Methionine Sulfone

Chemical Routes for the Preparation of N-2,4-Dinitrophenyl-DL-Methionine Sulfone

The synthesis of N-2,4-Dinitrophenyl-DL-methionine sulfone (DNP-DL-methionine sulfone) involves a two-step process starting from the amino acid DL-methionine. The initial step is the oxidation of the thioether side chain of methionine to a sulfone. This is followed by the introduction of the 2,4-dinitrophenyl group to the alpha-amino group of the methionine sulfone.

A common method for the oxidation of methionine to methionine sulfone involves the use of strong oxidizing agents. For instance, DL-methionine can be treated with an excess of hydrogen peroxide in acetic acid at elevated temperatures to yield DL-methionine sulfone.

The subsequent and key step is the nucleophilic aromatic substitution reaction between DL-methionine sulfone and 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. nobelprize.org This reaction is typically carried out under mildly alkaline conditions, for example, in the presence of sodium bicarbonate. The deprotonated amino group of DL-methionine sulfone acts as a nucleophile, attacking the electron-deficient carbon atom of the dinitrobenzene ring to which the fluorine atom is attached. This results in the displacement of the fluoride (B91410) ion and the formation of a stable covalent bond between the nitrogen of the amino acid and the dinitrophenyl ring, yielding N-2,4-Dinitrophenyl-DL-methionine sulfone.

The reaction can be summarized as follows:

Step 1: Oxidation DL-Methionine + Oxidizing Agent (e.g., H₂O₂) → DL-Methionine Sulfone

Step 2: Dinitrophenylation DL-Methionine Sulfone + 1-Fluoro-2,4-dinitrobenzene (FDNB) → N-2,4-Dinitrophenyl-DL-methionine sulfone + HF

Principles of DNP Labeling in the Context of Amino Acid and Peptide Chemistry

The DNP labeling method, developed by Frederick Sanger, was a pivotal technique for determining the amino acid sequence of proteins, particularly the N-terminal residue. nobelprize.org The core principle lies in the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB) with the free α-amino group of a peptide or protein. nobelprize.org

This reaction is conducted under mild alkaline conditions, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity. The resulting DNP-protein or DNP-peptide derivative is characterized by a distinctive yellow color conferred by the dinitrophenyl group.

Following the labeling reaction, the polypeptide chain is subjected to complete acid hydrolysis. This process cleaves all the peptide bonds, releasing the individual amino acids. Crucially, the bond between the DNP group and the N-terminal amino acid is resistant to this acid hydrolysis. Consequently, the N-terminal residue is recovered as its DNP-amino acid derivative, while all other amino acids are present in their unmodified form.

The DNP-amino acids, being bright yellow compounds, can then be separated from the other amino acids, typically by solvent extraction, and subsequently identified using techniques like partition chromatography. nobelprize.org By comparing the chromatographic behavior of the unknown DNP-amino acid with that of synthetic DNP-amino acid standards, the identity of the N-terminal residue can be determined. nobelprize.org This method has been widely applied to numerous proteins and peptides and, alongside the Edman degradation, is a standard procedure for N-terminal residue analysis. nobelprize.org

Beyond N-terminal analysis, the DNP group can also be used for selectively labeling other reactive residues in proteins, such as the ε-amino group of lysine, the imidazole (B134444) group of histidine, and the thiol group of cysteine, which can be useful for peptide mapping and sequence analysis. nih.gov

Utility of this compound as a Synthetic Standard or Reagent

This compound serves as a crucial reference compound or synthetic standard in analytical and biochemical studies. Its primary utility lies in the chromatographic identification of modified amino acids. nobelprize.org For instance, in protein sequencing experiments where a protein containing methionine is subjected to DNP labeling and subsequent oxidation (either intentionally or as a side reaction), the resulting DNP-methionine sulfone can be definitively identified by comparing its chromatographic properties (e.g., retention time in HPLC) to a pure, synthetically prepared standard of this compound.

The stability of the sulfone group to oxidation makes this compound a reliable standard. In contrast, DNP-methionine can be susceptible to oxidation to DNP-methionine sulfoxide (B87167) and further to DNP-methionine sulfone during experimental procedures. Having a well-characterized standard of the fully oxidized form is therefore essential for accurate analysis.

While not a reagent in the traditional sense of participating in a reaction to form a new product, its role as an analytical standard is indispensable for validating experimental results in proteomics and peptide chemistry. The availability of high-purity this compound allows for the unambiguous identification of this specific modified amino acid in complex biological samples.

Biochemical and Mechanistic Investigations Involving Methionine Sulfone

DNP-DL-Methionine Sulfone as a Research Probe for Methionine Oxidation Pathways

The chemical compound this compound serves as a specialized tool in biochemical research. The "DNP" portion refers to a 2,4-dinitrophenyl group, a well-established chemical tag. In molecular biology and immunoassays, DNP is widely used as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier, such as a protein. This allows for the production of highly specific anti-DNP antibodies.

Researchers leverage DNP-labeling to create traceable versions of molecules for various experimental applications. bio-rad.com For instance, DNP-labeled amino acids and nucleotides are used for detection and quantification in immunoassays like ELISA, Western blotting, and immunohistochemistry. The DNP group acts as a handle that can be recognized by anti-DNP antibodies, which are often conjugated to enzymes or fluorescent dyes for signal generation. researchgate.net

In the context of methionine oxidation, this compound can be used as a probe to study the fate and interactions of this specific oxidized amino acid. By introducing the DNP-labeled version into a biological system or assay, scientists can:

Track the incorporation or interaction of methionine sulfone within peptides or proteins.

Develop immunoassays to quantify the presence of methionine sulfone.

Isolate and identify proteins that selectively bind to or are modified by methionine sulfone. bio-rad.com

This strategy is analogous to the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with protein carbonyl groups (a marker of oxidative stress) to form a DNP-hydrazone product that can be detected with anti-DNP antibodies. Similarly, this compound provides a stable, detectable surrogate for investigating the biological pathways involving its unlabeled counterpart.

Irreversible Nature of Methionine Sulfone Formation in Biological Systems

The oxidation of the amino acid methionine occurs in a two-step process within biological systems. The initial oxidation converts methionine's thioether side chain into a sulfoxide (B87167). This first step is a reversible post-translational modification. cdnsciencepub.com Living organisms possess enzymatic machinery, specifically the methionine sulfoxide reductase (Msr) family of enzymes (including MsrA and MsrB), which can reduce methionine sulfoxide back to its original methionine form. frontiersin.orgoup.com

However, if oxidative stress persists or is particularly strong, methionine sulfoxide can undergo further oxidation to form methionine sulfone. frontiersin.org This second oxidation step is considered biologically irreversible. To date, no known biological pathway or enzyme has been identified in mammals that can reduce methionine sulfone back to either methionine sulfoxide or methionine. frontiersin.org This permanence makes the formation of methionine sulfone a terminal event, marking the affected protein for a specific fate within the cell.

Implications for Protein Integrity, Function, and Degradation Pathways

The irreversible conversion of a methionine residue to methionine sulfone has significant consequences for the protein in which it resides. This modification can profoundly alter a protein's physicochemical properties, leading to changes in its structure, stability, and biological function. cdnsciencepub.com

Key implications include:

Altered Hydrophilicity: The original methionine residue is relatively hydrophobic. Its oxidation to sulfone introduces two oxygen atoms, considerably increasing the polarity and hydrophilicity of the side chain. thermofisher.com If the methionine residue was located in a hydrophobic core of the protein, this change can disrupt the protein's tertiary structure. thermofisher.com

Loss of Function and Aggregation: The structural changes induced by sulfone formation can lead to protein misfolding, inactivation of enzymatic activity, and a propensity for aggregation. cdnsciencepub.com In some cases, this has been linked to disease pathology; for example, oxidation of methionine in β-amyloid peptides is studied in the context of Alzheimer's disease.

Targeting for Degradation: Proteins that are irreparably damaged, such as through overoxidation, are often recognized and eliminated by cellular quality control systems. The irreversible nature of methionine sulfone formation marks the protein for degradation by proteolytic systems, such as the proteasome, to prevent the accumulation of non-functional or potentially toxic proteins.

Discriminatory Interactions of Methionine Sulfone with Biological Macromolecules (e.g., enzymes)

While often viewed as a form of damage, the methionine sulfone modification can be specifically recognized by certain biological macromolecules. A notable example is the interaction with human neutrophil elastase (HNE), a destructive serine protease involved in the innate immune response. frontiersin.org

Research using model peptide substrates has revealed that HNE demonstrates a remarkable selectivity for substrates containing methionine sulfone. frontiersin.org Key findings from these studies include:

Enhanced Affinity and Cleavage: HNE cleaves peptide substrates containing a methionine sulfone residue far more rapidly than those with either unoxidized methionine or the intermediate methionine sulfoxide. frontiersin.org The presence of the sulfone greatly increases the peptide's affinity for the enzyme, turning it into an elastase "super substrate." frontiersin.org

Structural Basis for Discrimination: Molecular modeling suggests that the side chain of a methionine sulfone residue fits well into a binding pocket (the S3 pocket) of HNE. frontiersin.org In contrast, the methionine sulfoxide side chain is predicted to deflect away from this pocket, explaining the enzyme's preference for the fully oxidized form. frontiersin.org

This discriminatory interaction implies a potential biological role where the oxidative burst from neutrophils not only fights pathogens but also creates specific signals (methionine sulfone residues) that can be selectively recognized and acted upon by enzymes like HNE, potentially amplifying tissue damage in inflammatory conditions. frontiersin.org

Comparative Analysis with Reversible Methionine Sulfoxide Modifications

The two oxidized forms of methionine, the sulfoxide and the sulfone, have distinct biochemical properties and biological consequences. The primary difference lies in the reversibility of their formation. Methionine sulfoxide is a transient modification that can be repaired, whereas methionine sulfone is a permanent mark of oxidative damage. frontiersin.org

The following table provides a comparative analysis of these two modifications.

| Feature | Methionine Sulfoxide | Methionine Sulfone |

| Formation | Initial product of methionine oxidation by reactive oxygen species (ROS). | Formed by the further oxidation of methionine sulfoxide. cdnsciencepub.com |

| Reversibility | Reversible in biological systems. cdnsciencepub.com | Irreversible in biological systems. frontiersin.org |

| Repair Mechanism | Reduced back to methionine by the Methionine Sulfoxide Reductase (MsrA and MsrB) enzyme system. frontiersin.orgoup.com | No known enzymatic repair pathway in mammals. frontiersin.org |

| Interaction with Human Neutrophil Elastase (HNE) | Does not significantly enhance interaction or cleavage by HNE. The side chain tends to be solvent-exposed. frontiersin.org | Greatly increases affinity and cleavage rate, acting as a "super substrate." The side chain fits into the enzyme's S3 pocket. frontiersin.org |

| Biological Implication | Considered part of a reversible regulatory cycle and an antioxidant defense mechanism. cdnsciencepub.com | Considered a marker of permanent, severe oxidative damage, leading to protein degradation or altered function. frontiersin.org |

Academic Research Applications and Paradigms Employing Dnp Dl Methionine Sulfone

Biomarker Development and Validation in Oxidative Stress-Related Research

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. researchgate.net The modification of proteins is a key consequence of oxidative stress, and the detection of these modifications can serve as a valuable biomarker.

Protein carbonyls, which are aldehydes and ketones formed on protein side chains, are stable and widely used markers of oxidative protein damage. A common method for detecting these carbonyl groups involves their derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable 2,4-dinitrophenylhydrazone (DNP) adduct. This DNP tag can then be detected using various techniques, including spectrophotometry and immunoassays with anti-DNP antibodies.

While DNP-DL-methionine sulfone itself is not a direct measure of protein carbonylation, its structural similarity to DNP-derivatized amino acids makes it a relevant compound in the development and validation of these detection methods. It can be used as a standard or control in immunoassays and other analytical techniques designed to quantify DNP-tagged proteins, ensuring the accuracy and reliability of these oxidative stress biomarkers.

The oxidation of methionine to methionine sulfoxide (B87167) and subsequently to the irreversible methionine sulfone is another important indicator of oxidative stress. The presence of methionine sulfoxide in plasma proteins has been shown to increase in conditions like sepsis and diabetes. While methods exist to measure methionine sulfoxide directly, the use of DNP-derivatized standards can aid in the development of more sensitive and specific immunoassays for various oxidized protein products.

| Research Focus | Analyte | Detection Method | Relevance of this compound |

| General Oxidative Protein Damage | Protein Carbonyls | DNPH derivatization, Anti-DNP antibody-based assays (ELISA, Western Blot) | Serves as a potential standard or control for DNP-based immunoassays. |

| Specific Methionine Oxidation | Methionine Sulfoxide | Amino acid analysis, Mass spectrometry, Immunoassays | Can be used in the development of immunoassays targeting oxidized methionine residues. |

Functional Characterization of Methionine Sulfoxide Reductases (Msrs) and Related Enzymes

Methionine sulfoxide reductases (Msrs) are a family of enzymes crucial for repairing oxidative damage to proteins by reducing methionine sulfoxide back to methionine. nih.gov There are two main classes of Msrs, MsrA and MsrB, which are stereospecific for the S and R isomers of methionine sulfoxide, respectively. nih.gov

The study of Msr activity and specificity often involves the use of various methionine derivatives as substrates. While this compound itself is not a direct substrate for Msrs, as the sulfone form is generally considered irreversible, its precursor, DNP-DL-methionine sulfoxide, is a valuable tool. Researchers can use DNP-labeled methionine sulfoxide to investigate the kinetics and substrate specificity of different Msr enzymes. The DNP group provides a convenient tag for detection and quantification in enzyme assays.

Furthermore, understanding the mechanisms of enzymes that can act on sulfur-containing amino acids is critical. While Msrs reduce methionine sulfoxide, other enzymes might be involved in the further oxidation to methionine sulfone or in other metabolic pathways. This compound can be used as a potential inhibitor or a non-metabolizable analog to probe the active sites and mechanisms of these related enzymes.

| Enzyme System | Role of Methionine Derivative | Application in Research |

| Methionine Sulfoxide Reductases (Msrs) | DNP-DL-methionine sulfoxide serves as a tagged substrate. | Characterizing the kinetic parameters (Km, Vmax) and stereospecificity of MsrA and MsrB. |

| Other Sulfur-Metabolizing Enzymes | This compound can act as a potential inhibitor or non-metabolizable analog. | Investigating the active site and mechanism of enzymes involved in methionine metabolism. |

Studies on Protein Footprinting and Structural Probing using Oxidative Modifications

Protein footprinting is a powerful technique used to study protein structure, interactions, and conformational changes. nih.gov One method of protein footprinting involves the use of hydroxyl radicals to oxidatively modify solvent-accessible amino acid side chains. nih.govresearchgate.net The extent of modification provides information about the protein's surface topography.

Methionine is a particularly useful residue for these studies due to its susceptibility to oxidation. nih.gov Hydroxyl radicals readily oxidize methionine first to methionine sulfoxide and then to methionine sulfone. nih.gov The identification and quantification of these oxidized forms by mass spectrometry can map the solvent-exposed regions of a protein.

| Technique | Principle | Role of this compound |

| Hydroxyl Radical Protein Footprinting | Solvent-accessible amino acid residues are oxidized by hydroxyl radicals. The pattern of oxidation reveals information about protein structure and conformation. | Serves as a mass spectrometry standard for the unambiguous identification and quantification of methionine sulfone modifications in proteolytic digests of the footprinted protein. |

Mechanistic Studies in Methionine Metabolism and Sulfur Amino Acid Interconversions

The metabolism of methionine is a complex network of pathways that are central to cellular function, involving not only protein synthesis but also the production of S-adenosylmethionine (SAM), a universal methyl donor, and the synthesis of other sulfur-containing compounds like cysteine and glutathione.

Studying the intricate steps of methionine metabolism often requires the use of labeled compounds to trace the fate of methionine and its derivatives. This compound, as a modified form of methionine, can be employed as a probe to investigate specific enzymatic steps or transport processes. For instance, researchers could use it to test whether certain enzymes or transporters involved in methionine metabolism can recognize or bind to this modified form.

While the conversion of D-methionine to L-methionine is a known metabolic process, the pathways for the metabolism of other methionine derivatives are less well understood. The use of compounds like this compound can help to elucidate these alternative metabolic routes and identify the enzymes involved in the interconversion of various sulfur-containing amino acids.

| Metabolic Pathway | Research Question | Application of this compound |

| Methionine Transport | Can cellular transporters recognize and import modified methionine derivatives? | Used as a competitive inhibitor or a non-transportable control to characterize methionine transporters. |

| Sulfur Amino Acid Interconversion | What are the enzymatic pathways for the metabolism of oxidized methionine species? | Employed as a potential substrate or inhibitor to identify and characterize enzymes involved in the metabolism of methionine sulfone. |

Insights into Protein Aging and Disease Pathogenesis through Irreversible Oxidation

The accumulation of oxidatively damaged proteins is a hallmark of the aging process and is implicated in the pathogenesis of numerous age-related diseases, including neurodegenerative disorders like Alzheimer's disease. researchgate.net Unlike some oxidative modifications that can be repaired, the oxidation of methionine to methionine sulfone is generally considered an irreversible process. mdpi.com

This irreversible modification can lead to changes in protein structure and function, contributing to cellular dysfunction and tissue damage over time. biorxiv.org For example, the oxidation of a critical methionine residue in the amyloid-beta peptide is thought to play a role in the neurotoxicity associated with Alzheimer's disease.

This compound is a valuable tool for studying the consequences of this irreversible oxidation. By incorporating a DNP-labeled methionine sulfone analog into synthetic peptides or proteins, researchers can investigate how this specific modification affects protein aggregation, enzymatic activity, and interactions with other molecules. This approach can provide direct insights into the molecular mechanisms by which irreversible protein oxidation contributes to aging and disease.

Furthermore, the development of antibodies that specifically recognize DNP-tagged molecules can be leveraged to detect the accumulation of irreversibly oxidized proteins in aging tissues or in disease models. This compound would be an essential component in the development and validation of such immunological tools.

| Research Area | Biological Process | Application of this compound |

| Protein Aging | Accumulation of irreversibly oxidized proteins. | As a component in synthetic peptides to study the structural and functional consequences of methionine sulfone formation. |

| Neurodegenerative Diseases | Role of oxidized proteins in disease pathogenesis. | To develop and validate immunoassays for the detection of proteins containing methionine sulfone in biological samples. |

Future Research Directions

Development of Novel Analytical Approaches for DNP-DL-Methionine Sulfone

A significant hurdle in studying methionine sulfone is the difficulty in its accurate and sensitive detection within complex biological samples. Future research will critically depend on the development of more sophisticated analytical methodologies. Current techniques often rely on mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), which can separate and identify methionine sulfone from its precursors. sigmaaldrich.comnih.gov However, challenges remain, including preventing artificial oxidation during sample preparation and achieving precise quantification of what are often low-abundance modifications.

One promising avenue is the advancement of methods that utilize chemical derivatization to enhance detection. This is where a compound like N-(2,4-Dinitrophenyl)-DL-methionine sulfone (this compound) becomes relevant. The dinitrophenyl (DNP) group is a well-established labeling agent in analytical chemistry, often used to improve the chromatographic properties and UV absorbance of amino acids, thereby facilitating their detection. daicelchiral.com

Future work should focus on:

Developing DNP-based derivatization for proteomics: Creating protocols that specifically and efficiently label methionine sulfone residues in peptides with DNP or similar tags for enhanced mass spectrometric analysis.

Synthesis of stable isotope-labeled standards: Generating standards like this compound with incorporated stable isotopes (e.g., ¹³C, ¹⁵N) would enable highly accurate quantification through isotope dilution mass spectrometry.

Antibody-based detection: The development of monoclonal antibodies that can specifically recognize the methionine sulfone residue within a peptide backbone would open the door to sensitive immunoassays like ELISA and Western blotting, complementing mass spectrometry approaches.

The compound this compound, currently used as a chiral analytical standard, serves as a foundational tool for developing and validating these new quantitative methods. daicelchiral.com

Exploration of Biological Consequences of Irreversible Methionine Sulfone Formation

The irreversible nature of methionine sulfone formation distinguishes it from the reversible sulfoxidation of methionine. While the methionine sulfoxide (B87167)/methionine redox cycle can act as a catalytic antioxidant system, the formation of methionine sulfone represents a permanent alteration to a protein's structure and function. This has profound biological implications that are a key focus for future investigation.

Research has begun to link irreversible oxidation with significant pathological events:

Protein Aggregation: Oxidation of specific methionine residues can trigger protein misfolding and aggregation, a hallmark of many neurodegenerative diseases. For example, the oxidation of methionine in proteins like amyloid-beta (Aβ) and Huntingtin has been shown to modulate their aggregation properties and toxicity, suggesting a role in Alzheimer's and Huntington's diseases, respectively. Future studies must delineate the precise role of sulfone formation in initiating or stabilizing these protein aggregates.

Enzyme Inactivation: The conversion of a hydrophobic methionine to a highly polar methionine sulfone can drastically alter a protein's local or global conformation, leading to loss of function. While some proteins have "sacrificial" methionine residues that can be oxidized without functional consequence, the irreversible oxidation of a critical methionine in an enzyme's active site would lead to permanent inactivation. metositeptm.com

Altered Protein Interactions: The introduction of a bulky, polar sulfone group can disrupt critical protein-protein or protein-ligand interactions that govern cellular signaling pathways.

A primary goal for future research is to move beyond associating oxidative stress with disease and to pinpoint the specific proteins that are targeted for irreversible sulfone formation and to understand how this specific modification contributes to cellular dysfunction and pathology.

Advanced Studies on Protein-Specific Methionine Oxidation Events

It is becoming clear that methionine oxidation is not a random event but can be highly specific, targeting particular methionine residues on select proteins. This specificity implies a level of regulation and functional significance. For instance, studies have shown that human neutrophil elastase, a key enzyme in the immune response, preferentially cleaves peptide substrates containing methionine sulfone, suggesting that this modification could act as a signal to target proteins for degradation under conditions of high oxidative stress.

Future research must employ advanced proteomic techniques to map these protein-specific oxidation events on a global scale. Methodologies like Methionine Oxidation by Blocking with Alkylation (MObBa) are being developed to more accurately quantify oxidation levels by protecting unoxidized methionines from artificial oxidation during analysis.

Key research questions to address include:

Which specific methionine residues on which proteins are converted to methionine sulfone in response to different physiological or pathological stimuli?

Are there enzymes that, contrary to current understanding, might catalyze the formation of methionine sulfone under specific conditions?

How does the structural context of a methionine residue (e.g., its solvent exposure, surrounding amino acids) influence its susceptibility to irreversible oxidation?

Answering these questions will provide a detailed "atlas" of methionine sulfone modifications, revealing its role in specific biological processes and diseases, from immune responses to neurodegeneration. wikipedia.org

Interplay with Other Oxidative Post-Translational Modifications

Methionine oxidation does not occur in isolation. Cells under oxidative stress experience a wide range of PTMs, and the interplay between these modifications is a complex and critical area for future study. The sulfur-containing amino acid cysteine is also highly susceptible to oxidation, forming various products like sulfenic acid and disulfide bonds.

The functional outcome of protein oxidation may depend on the combination of modifications present. For example, research on the Huntingtin protein shows that the effect of methionine oxidation on aggregation can be modulated by the presence of other nearby PTMs, such as phosphorylation or acetylation. This suggests a "PTM code" where the combination of different modifications dictates the ultimate biological response.

Future investigations should explore the crosstalk between methionine sulfone formation and other PTMs, including:

Cysteine Oxidation: How does the oxidation state of nearby cysteine residues influence the likelihood of methionine sulfone formation, and vice versa? Do these two types of sulfur oxidation work synergistically or antagonistically to regulate protein function?

Tyrosine Nitration and Protein Carbonylation: These are other forms of irreversible oxidative damage. Studies are needed to determine if proteins susceptible to methionine sulfone formation are also prone to these modifications and how the combination of these "damage" marks might signal for protein degradation or contribute to aggregation.

Understanding this interplay is essential for a complete picture of how cells respond to and are affected by oxidative stress. It will likely reveal intricate regulatory networks where different oxidative PTMs collectively control protein fate and cellular function.

Data Tables

Table 1: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym | Role/Context |

| This compound | N-(2,4-Dinitrophenyl)-DL-methionine sulfone | Analytical standard, derivatization agent |

| Methionine | Met | Essential amino acid, precursor to sulfoxide and sulfone |

| Methionine sulfoxide | MetO, MetSO | Reversible oxidation product of methionine |

| Methionine sulfone | MetO₂ | Irreversible oxidation product of methionine |

| Cysteine | Cys | Sulfur-containing amino acid, subject to oxidation |

| Amyloid-beta | Aβ | Peptide implicated in Alzheimer's disease |

| Huntingtin | Htt | Protein implicated in Huntington's disease |

Q & A

Basic: What are the established synthesis protocols for DNP-DL-methionine sulfone, and how can purity be ensured?

This compound is synthesized via oxidation of DL-methionine using agents like hydrogen peroxide or performic acid. Key steps include controlled oxidation to avoid overoxidation, followed by purification via recrystallization or chromatography. Purity (≥99.0%) is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Methodological Note : Ensure reaction pH is maintained at 2–3 to stabilize the sulfone intermediate. Post-synthesis, use melting point analysis (decomposition at ~250°C) as a preliminary purity indicator .

Basic: What analytical techniques are recommended for characterizing this compound in peptide synthesis applications?

- HPLC : Use reverse-phase C18 columns with UV detection at 214 nm to resolve sulfone derivatives from unmodified methionine.

- NMR : Analyze and spectra to confirm the sulfonyl group (chemical shifts at δ 2.8–3.1 ppm for ) .

- Mass Spectrometry : ESI-MS in positive ion mode detects molecular ions ([M+H] at m/z 196.1) .

Data Table :

| Parameter | Value | Source |

|---|---|---|

| Purity | ≥99.0% (HPLC) | |

| Melting Point | ~250°C (decomposition) | |

| Solubility | Water (50 mg/mL at 25°C) |

Advanced: How does the sulfonyl group in this compound influence peptide stability and reactivity compared to methionine?

The sulfone group () increases oxidative stability but reduces nucleophilicity, impacting disulfide bond formation. In peptide synthesis, this modification prevents methionine oxidation during solid-phase synthesis, enhancing product homogeneity. However, it may alter conformational flexibility in folded peptides.

Experimental Design :

- Compare peptide yields and secondary structures (via circular dichroism) using methionine vs. sulfone derivatives.

- Monitor oxidation resistance under accelerated stability conditions (40°C, 75% RH for 4 weeks) .

Advanced: How should researchers design experiments to assess the metabolic impact of this compound in biological models?

- Dosage Optimization : Start with 0.1–1.0 mM concentrations in cell cultures to avoid cytotoxicity.

- Animal Studies : Use isotopic labeling (e.g., -sulfone) to track metabolic incorporation via mass spectrometry imaging.

- Control Groups : Include methionine and methionine sulfoxide to isolate sulfone-specific effects .

Data Contradiction Note : Early studies reported limited growth in rats fed sulfone, but recent work suggests partial utilization via gut microbiota. Replicate under controlled microbiota conditions to resolve discrepancies .

Advanced: How can contradictions in bioactivity data for this compound be systematically addressed?

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., growth assays, enzyme inhibition) using PRISMA guidelines.

- Variable Harmonization : Standardize parameters like solvent (aqueous vs. DMSO), pH, and assay duration.

- Replicability Framework : Share raw NMR/HPLC datasets via repositories (e.g., NIST Chemistry WebBook) to enable cross-validation .

Advanced: What strategies optimize reaction conditions for incorporating this compound into complex peptides?

- Solvent Optimization : Use dimethyl sulfoxide (DMSO) for solubility but limit exposure to <2 hours to prevent sulfone degradation.

- Coupling Agents : Employ HATU/Oxyma Pure for efficient amide bond formation with sterically hindered sulfone residues.

- Real-Time Monitoring : Use inline FTIR to track reaction progress and minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.